

# understanding Caspase-8 dependent cell death

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## Compound of Interest

Compound Name: Caspase-8 Inhibitor II

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An In-depth Technical Guide to Caspase-8 Dependent Cell Death

For Researchers, Scientists, and Drug Development Professionals

## Introduction

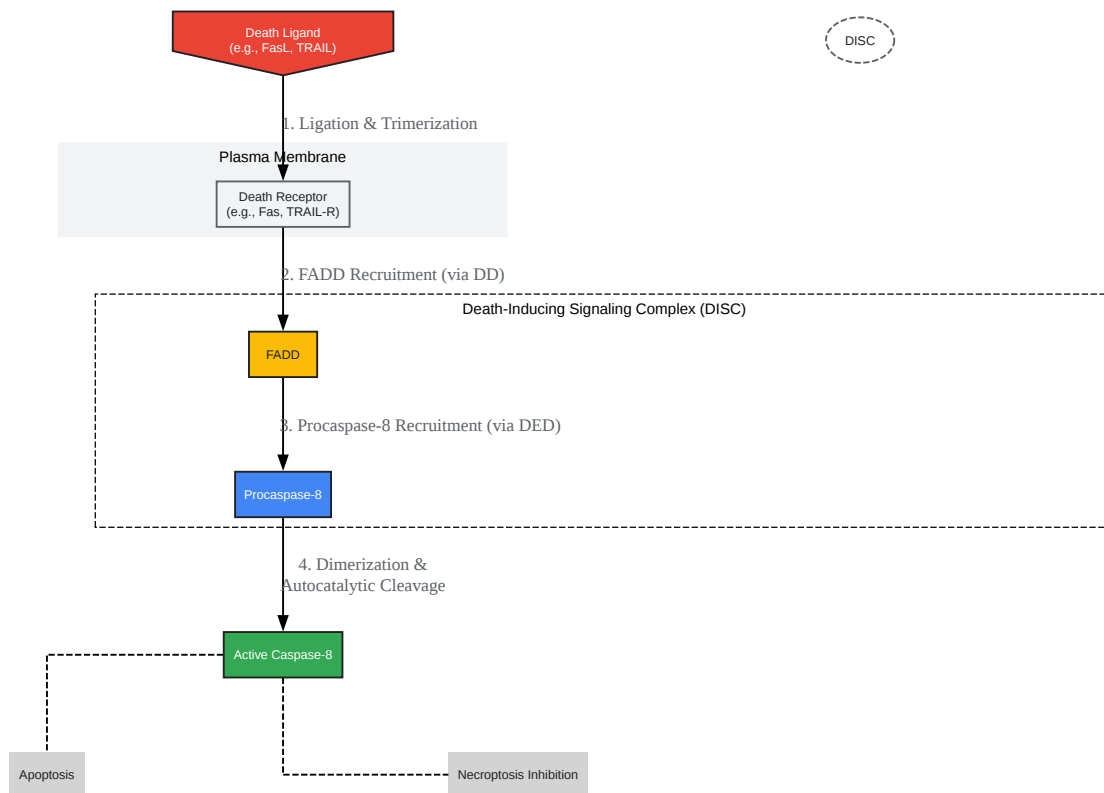
Caspase-8 is a pivotal initiator caspase that functions as a central regulator of cellular fate, orchestrating multiple pathways of programmed cell death.<sup>[1][2]</sup> Initially identified for its essential role in the extrinsic apoptosis pathway, its functions are now known to extend to the regulation of necroptosis and pyroptosis, placing it at a critical intersection of cell survival and inflammatory signaling.<sup>[3][4]</sup> This guide provides a detailed examination of the molecular mechanisms governing Caspase-8 dependent cell death, offers quantitative insights into these pathways, and presents detailed experimental protocols for their investigation.

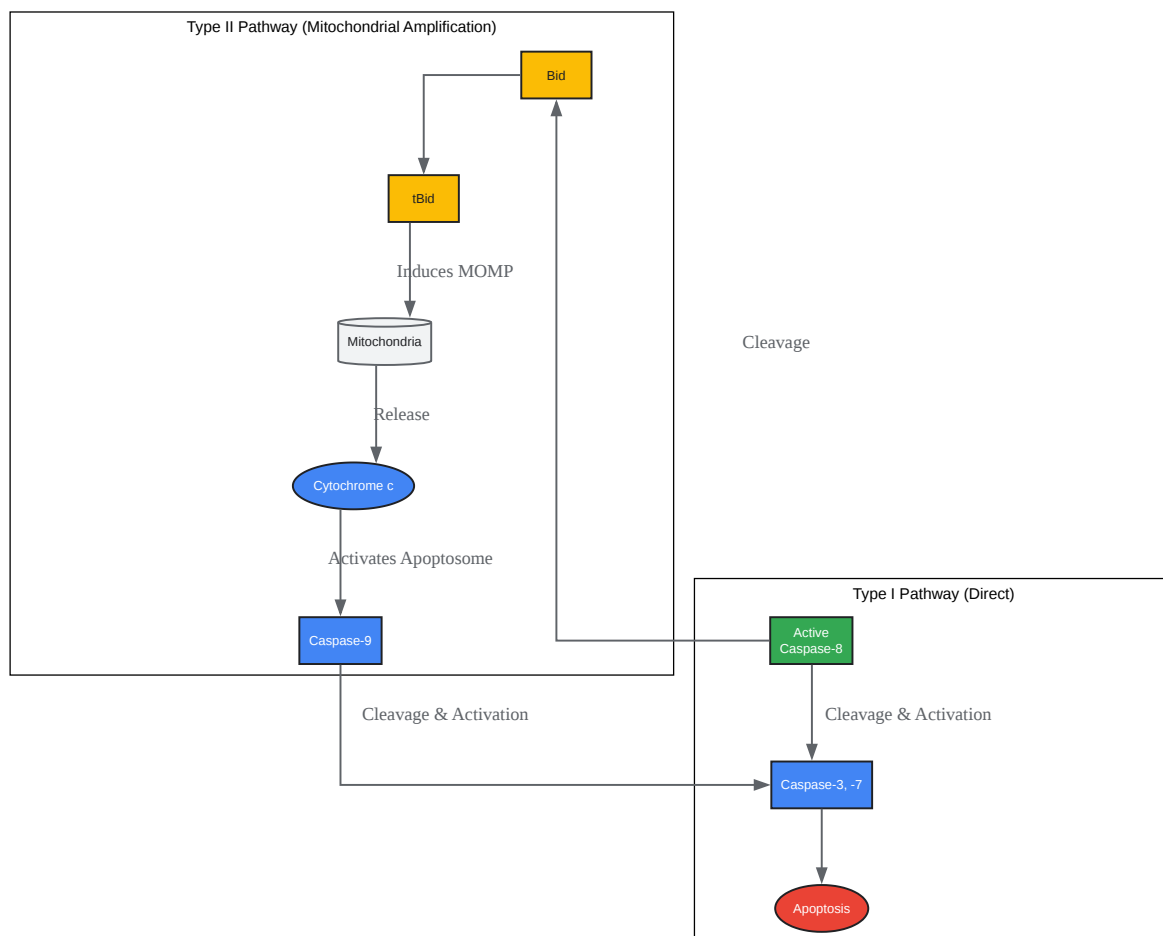
## The Core of Activation: The DISC

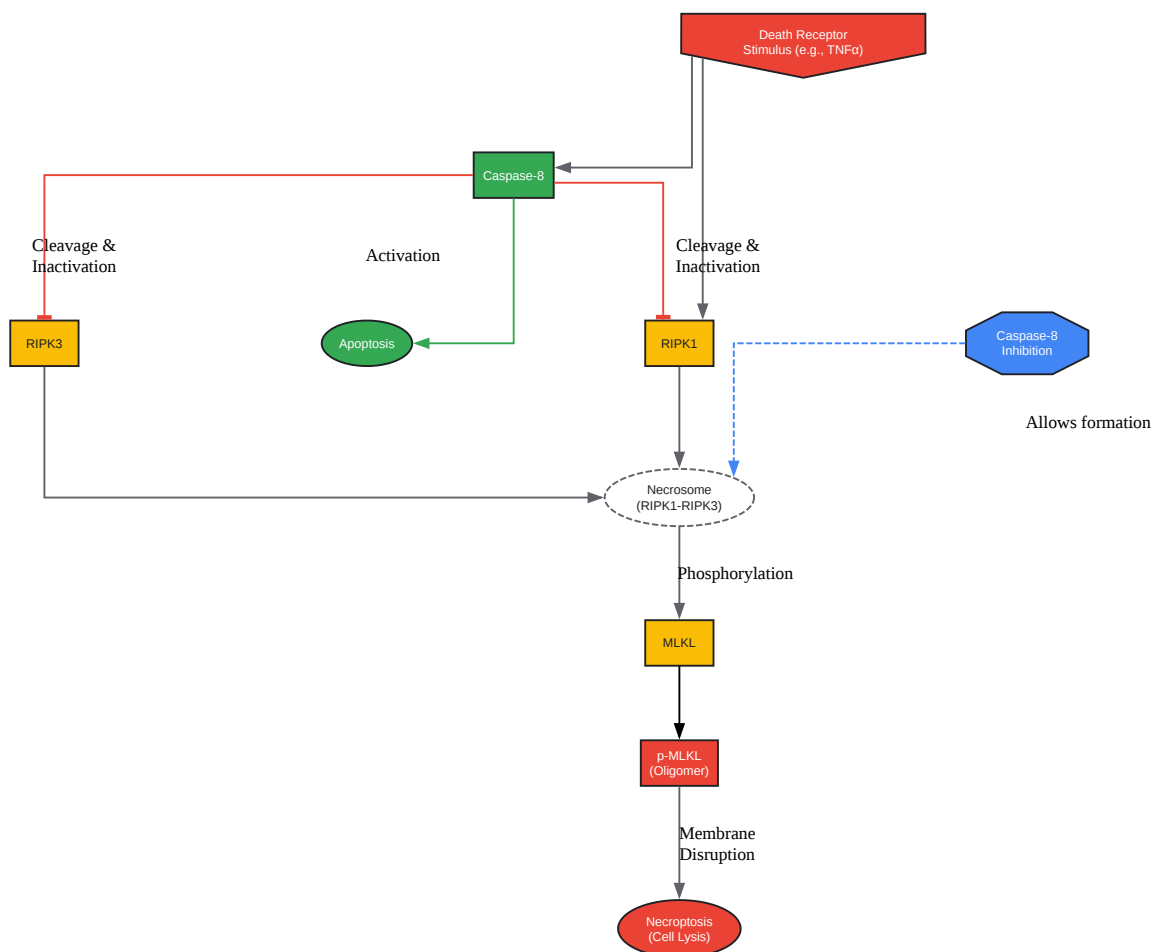
The activation of Caspase-8 is most classically initiated at the Death-Inducing Signaling Complex (DISC).<sup>[5][6]</sup> This process begins when extracellular ligands, such as FasL or TNF-related apoptosis-inducing ligand (TRAIL), bind to their cognate death receptors (e.g., Fas, TRAIL-R1/2) on the cell surface.<sup>[7][8]</sup> This ligation event triggers receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) via homotypic interactions between their respective death domains (DD).<sup>[9][10]</sup>

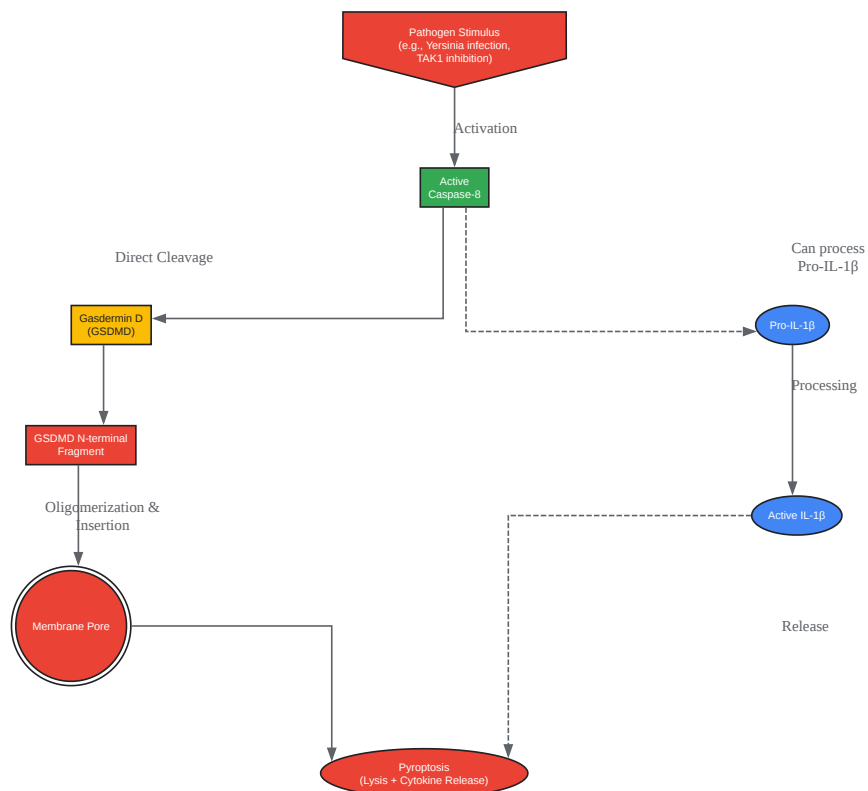
FADD, in turn, recruits procaspase-8 through interactions between their death effector domains (DEDs).<sup>[11]</sup> This recruitment concentrates procaspase-8 molecules, facilitating their dimerization and subsequent auto-proteolytic activation.<sup>[5][12]</sup> Recent models suggest that

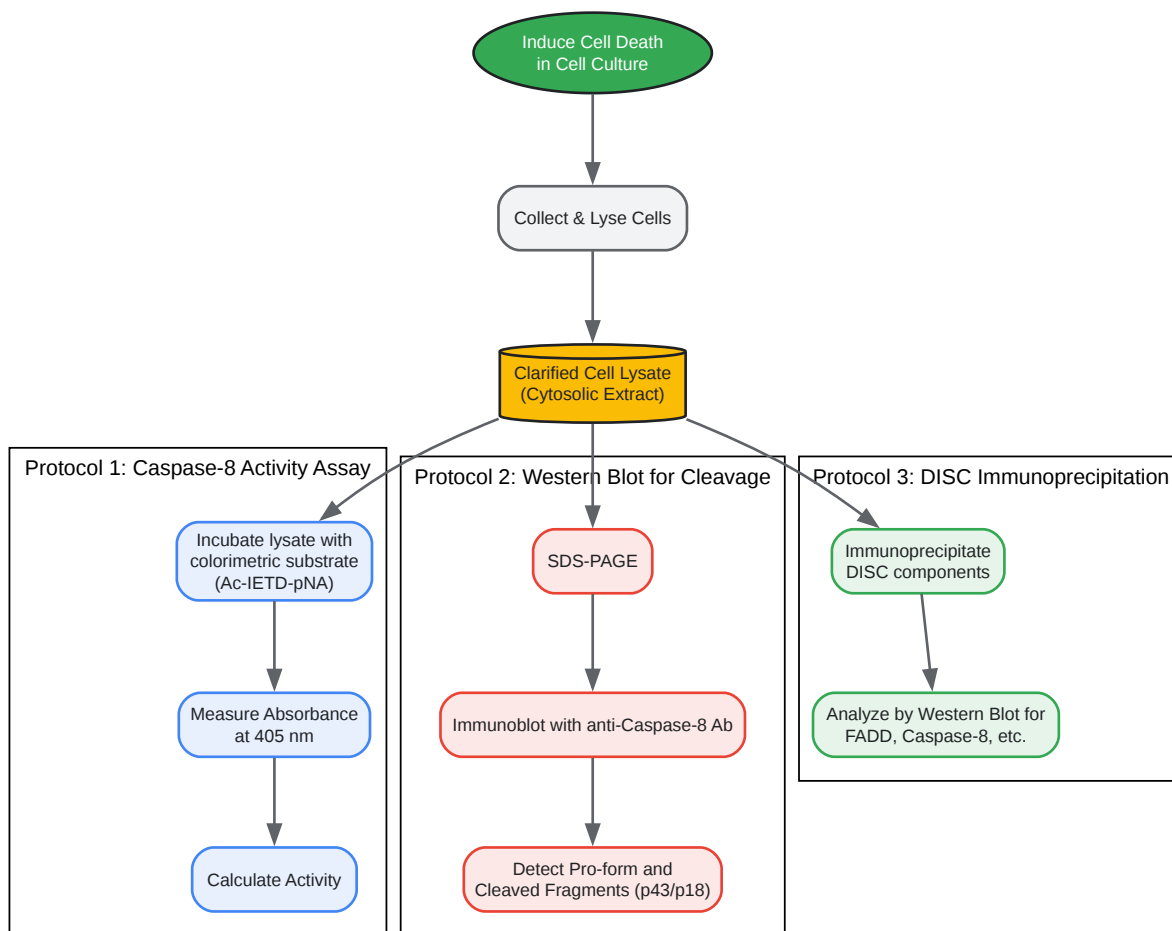
procaspase-8 molecules form a DED chain or filament, which serves as the platform for dimerization and activation.<sup>[5][13]</sup> Upon activation, Caspase-8 is cleaved into its active subunits (p18 and p10), which then dissociate from the DISC to initiate downstream signaling cascades.<sup>[11]</sup>











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